molecular formula C18H28N2O2 B5232445 N-(1-isopropyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide

N-(1-isopropyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide

Cat. No. B5232445
M. Wt: 304.4 g/mol
InChI Key: DUYBKVJRQGCYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide, commonly known as A-836,339, is a novel cannabinoid receptor agonist. It is a synthetic compound that has been developed for research purposes, specifically to investigate the role of cannabinoid receptors in various physiological processes.

Mechanism of Action

A-836,339 acts as a potent agonist of the cannabinoid receptor CB2. CB2 receptors are primarily found in immune cells and are involved in regulating immune function and inflammation. A-836,339 has been shown to activate CB2 receptors, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
A-836,339 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by reducing pain sensitivity. Additionally, A-836,339 has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using A-836,339 in lab experiments is its high potency and selectivity for CB2 receptors. This makes it a useful tool for studying the role of CB2 receptors in various physiological processes. However, one limitation of using A-836,339 is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on A-836,339. One area of interest is its potential use in the treatment of neurological disorders. Another potential direction is its use in the development of new anti-inflammatory and analgesic drugs. Additionally, further studies are needed to investigate the long-term effects of A-836,339 and its potential side effects.

Synthesis Methods

The synthesis of A-836,339 involves several chemical reactions. The starting materials for the synthesis are 1-isopropyl-4-piperidone and 2-methylphenol. The first step involves the conversion of 1-isopropyl-4-piperidone to the corresponding imine using paraformaldehyde and ammonium formate. The imine is then reduced using sodium borohydride to give the amine intermediate. The amine is then reacted with 2-methylphenol in the presence of a catalyst to give the final product, A-836,339.

Scientific Research Applications

A-836,339 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. It has also been investigated for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

2-(2-methylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-13(2)20-11-9-16(10-12-20)19-18(21)15(4)22-17-8-6-5-7-14(17)3/h5-8,13,15-16H,9-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYBKVJRQGCYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

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